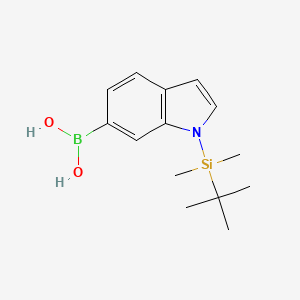

(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid

Descripción general

Descripción

“(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid” is a chemical compound with the molecular formula C14H22BNO2Si . It has a molecular weight of 275.23 . This compound is typically stored at a temperature between 2-8°C and is usually in a solid physical form .

Chemical Reactions Analysis

While specific chemical reactions involving “(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid” are not available, tert-butyldimethylsilyl ethers, which are structurally similar, are known to undergo various chemical reactions .

Physical And Chemical Properties Analysis

“(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid” is a solid compound with a molecular weight of 275.23 g/mol . It has a boiling point of 352.1±48.0 °C at 760 mmHg . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including 1-TBDMS-indole-6-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in the study of cellular processes and the tracking of specific biological targets.

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in the field of biochemistry and molecular biology.

Therapeutics Development

Boronic acids are used in the development of therapeutics . For instance, substituted indoles have been reported as affinity probes for the 5-hydroxytryptamine receptor , selective tumor-associated carbonic anhydrase inhibitors , and TNFα inhibitors .

Separation Technologies

Boronic acids are also used in separation technologies . They can be used in the electrophoresis of glycated molecules and in polymers for the controlled release of insulin .

Synthesis of Biologically Active Molecules

1-TBDMS-indole-6-boronic acid is a reactant involved in the synthesis of biologically active molecules . For example, it is used in the synthesis of indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Suzuki Coupling Reactions

This compound is also used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling, which is useful in the synthesis of complex organic compounds .

Synthesis of Indole Compounds

1-TBDMS-indole-6-boronic acid is used in the synthesis of indole compounds for use as HIV-1 glycoprotein-41 fusion inhibitors , δ-Carbolines / carbozoles , Trisubstituted pyrimidines as PI3K inhibitors , and (Thienopyridine)carboxamides as CHK1 inhibitors .

Propiedades

IUPAC Name |

[1-[tert-butyl(dimethyl)silyl]indol-6-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-10,17-18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALVCXCOXCPCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN2[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402532 | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid | |

CAS RN |

913835-60-6 | |

| Record name | B-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-6-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 913835-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.